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Compound of Interest

Compound Name:
2,2-dimethyl-1-(thiomorpholin-4-

yl)propan-1-one

CAS No.: 1339124-82-1

Cat. No.: B6523329

Get Quote

Executive Summary: The "Thio-Switch" in Medicinal
Chemistry
In the optimization of heterocyclic scaffolds, the bioisosteric replacement of the morpholine

oxygen with sulfur—yielding thiomorpholine—is a critical strategy for modulating

physicochemical properties without altering the core pharmacophore geometry.

While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid),

thiomorpholine analogs offer distinct advantages in lipophilicity (LogP), metabolic stability, and

oxidative versatility (capacity to form sulfoxides/sulfones). This guide objectively compares the

bioactivity of thiomorpholine analogs against their morpholine counterparts across three

primary therapeutic axes: Antimicrobial, Anticancer, and Metabolic regulation.
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Feature
Morpholine (

)

Thiomorpholine (

)

Impact on
Bioactivity

Lipophilicity Lower (Polar) Higher

Enhanced membrane

permeability;

improved BBB

penetration.

H-Bonding Acceptor only Weak Acceptor

Altered binding affinity

in kinase pockets

(e.g., JAK2/FLT3).

Metabolism
N-oxidation, Ring

opening

S-oxidation (

)

"S-oxidative switch"

creates active

metabolites with

differing polarities.

Therapeutic Axis I: Antimicrobial Efficacy
Thiomorpholine derivatives have demonstrated significant potency against Gram-positive

bacteria, particularly Staphylococcus epidermidis and Mycobacterium tuberculosis.

Comparative Data: MIC Values ( g/mL)
The following data synthesizes head-to-head studies of 1,4-disubstituted 1,2,3-triazole

derivatives and quinoline-linked analogs.
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Compound
Class

Target
Organism

Morpholine
Analog (MIC)

Thiomorpholin
e Analog (MIC)

Performance
Verdict

Dihydroquinoline
M. tuberculosis

H37Rv
6.25 25.0

Morpholine

superior (4x

potency) [1].

1,2,3-Triazole S. epidermidis 2.34 1.17

Thiomorpholine

superior (2x

potency) [2].

Isocyanatoethan

e

S. aureus (ATCC

25923)
4.0 64.0

Morpholine

significantly

superior [3].

Benzohydrazide E. coli >100 50-100

Thiomorpholine

shows moderate

gain in Gram(-)

activity.

Mechanistic Insight: The higher lipophilicity of the thiomorpholine ring likely facilitates

penetration through the lipid-rich cell wall of S. epidermidis, whereas the morpholine oxygen's

H-bond accepting capability may be crucial for binding to specific ribosomal targets in S.

aureus.

Protocol 1: Self-Validating Broth Microdilution Assay
Standard: CLSI M07-A10

This protocol includes internal validity checkpoints to ensure data integrity.

Inoculum Preparation:

Suspend isolated colonies in saline to match 0.5 McFarland standard (

CFU/mL).

Validation Step: Verify OD
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is between 0.08 and 0.13.[1]

Dilution:

Dilute inoculum 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final

assay concentration of

CFU/mL.

Plate Setup (96-well):

Test Wells: Serial 2-fold dilutions of Thiomorpholine analog (Range: 64 – 0.125

g/mL).

Control A (Sterility): Broth only. Must remain clear.

Control B (Growth): Broth + Bacteria + Solvent (DMSO < 1%). Must show turbidity.[1]

Control C (Reference): Ciprofloxacin.[1] MIC must fall within QC range (0.12–0.5

g/mL for E. coli ATCC 25922).

Incubation & Readout:

Incubate at 35

2°C for 16–20 hours.

Endpoint: Lowest concentration with no visible growth.
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Figure 1: Validated Broth Microdilution Workflow. The central diamond represents a mandatory

"Go/No-Go" decision point based on control performance.

Therapeutic Axis II: Anticancer & Kinase Inhibition
Thiomorpholine analogs function as potent kinase inhibitors, particularly targeting the

JAK2/FLT3 signaling axis. The sulfur atom allows for unique
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-interactions and hydrophobic packing within the ATP-binding pocket that oxygen cannot
replicate.

Comparative Data: IC (nM) vs. Kinase Targets
Data derived from 4-(4-nitrophenyl)thiomorpholine derivatives [4].

Target Kinase Morpholine Analog
Thiomorpholine
Analog (14j)

Therapeutic
Implication

JAK2 (V617F) 120 nM 27 nM

4.4x Potency

Increase. Critical for

Myeloproliferative

neoplasms.

FLT3 (ITD) 85 nM 30 nM

2.8x Potency

Increase. Relevant for

AML therapy.

Cytotoxicity (MCF-7)
7.08

M

6.31

M

Comparable general

cytotoxicity.[2]

Mechanism of Action: JAK-STAT Pathway Blockade
The thiomorpholine moiety (specifically Compound 14j) arrests the cell cycle at the G1/S phase

and induces apoptosis.[3]
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Figure 2: Mechanism of Action for Thiomorpholine-based JAK2 Inhibitors. The inhibitor (Green)

blocks the phosphorylation step, preventing STAT dimerization and downstream survival

signaling.

Therapeutic Axis III: Metabolic Regulation (DPP-4
Inhibition)
In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors prevent the

degradation of GLP-1.[4] Thiomorpholine-based inhibitors have been synthesized to compete

with gliptins.

Comparative Data: DPP-4 Inhibition
Reference Standard: Linagliptin (IC

~1 nM)[5]

Compound ID Structure Feature

IC

(

M)

Notes

16c
Thiomorpholine-AA

conjugate
3.40

Most potent in series.

Bulkier carbonyl

groups enhance

activity [5].[5]

16a
Unsubstituted

Thiomorpholine
6.93

Reduced steric fit in

S1 pocket.

Morpholine Ref
Morpholine-AA

conjugate
~6.00

Similar potency range;

sulfur substitution

does not drastically

alter activity here.

Analysis: While thiomorpholine analogs are currently in the micromolar range (less potent than

nanomolar drugs like Linagliptin), they offer a scaffold for dual-action agents (e.g., DPP-4

inhibition + Antioxidant activity) due to the sulfur's redox capability.
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Experimental Protocol: MTT Cytotoxicity Assay
Standard: ISO 10993-5

Causality: This assay measures metabolic activity (NAD(P)H-dependent cellular

oxidoreductase) as a proxy for viability. Since thiomorpholine analogs can be oxidatively active,

solvent controls are critical.

Seeding:

Seed HepG2 cells at

cells/well in 96-well plates.

Allow attachment for 24h.

Treatment:

Add Thiomorpholine analogs (0.1 – 100

M).

Critical Control: DMSO vehicle must be

v/v to prevent artifactual toxicity.

Incubation:

72 hours at 37°C, 5% CO

.

Development:

Add MTT reagent (5 mg/mL in PBS) – 20

L/well. Incubate 4h.

Remove media. Solubilize formazan crystals with 150
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L DMSO.

Quantification:

Measure Absorbance at 570 nm (Ref 630 nm).

Calculation:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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